molecular formula C13H14N2O3 B596965 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid CAS No. 1272755-83-5

2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid

Cat. No.: B596965
CAS No.: 1272755-83-5
M. Wt: 246.266
InChI Key: YXSMEPFANLLALV-UHFFFAOYSA-N
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Description

2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is a research chemical with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro octane ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the benzoic acid group. One common method starts with the cyclization of appropriate precursors to form the diazaspiro octane ring, which is then oxidized to introduce the keto group at the 7-position. The final step involves the coupling of this intermediate with a benzoic acid derivative under suitable conditions .

Industrial Production Methods: This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic Acid: Used as a rigid linker in PROTAC development.

    5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives: Explored for their antagonistic activity against specific receptors.

Uniqueness: 2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with a wide range of molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-10(14-13(15-11)6-3-7-13)8-4-1-2-5-9(8)12(17)18/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSMEPFANLLALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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